

physical and chemical properties of 3-(2-Pyridyl)-L-alanine

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Compound of Interest

Compound Name: 3-(2-Pyridyl)-L-alanine

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An In-depth Technical Guide to 3-(2-Pyridyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and biological properties of the non-natural amino acid **3-(2-Pyridyl)-L-alanine**. It is intended to serve as a technical resource for professionals in research and development, particularly in the fields of medicinal chemistry, peptide synthesis, and drug discovery.

Core Properties

3-(2-Pyridyl)-L-alanine is a synthetic amino acid, an analogue of phenylalanine where a pyridyl ring replaces the phenyl ring. This substitution imparts unique chemical characteristics, including altered hydrophilicity, hydrogen bonding capabilities, and potential for metal coordination, making it a valuable building block in peptide and peptidomimetic design.[\[1\]](#)

Chemical Structure

The structure of **3-(2-Pyridyl)-L-alanine** features a chiral alpha-carbon, characteristic of L-amino acids, with a (2-pyridylmethyl) side chain.

Caption: Chemical Structure of **3-(2-Pyridyl)-L-alanine**

Physicochemical Data

The following tables summarize the key physical and chemical properties of **3-(2-Pyridyl)-L-alanine**. Data for the common Fmoc-protected variant, frequently used in synthesis, is also provided for comparison where available.

Table 1: General and Physical Properties

Property	Value	Reference
IUPAC Name	(2S)-2-Amino-3-(pyridin-2-yl)propanoic acid	[2]
Synonyms	(S)-2-Amino-3-(2-pyridyl)propionic acid, 2'-Aza-L-phenylalanine	[2]
CAS Number	37535-51-6	[2] [3]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[2] [3]
Molecular Weight	166.18 g/mol	[2] [3]
Appearance	Powder	[2]
pKa (Predicted)	pKa ₁ (α-COOH): ~2.2pKa ₂ (α-NH ₃ ⁺): ~9.4pKa ₃ (Pyridyl N): ~5.2	
Fmoc-Derivative Melting Point	151 °C	

Note: Experimental pKa values are not readily available in the literature. The provided values are estimates based on analogous structures (Alanine for pKa₁ and pKa₂; Pyridine for pKa₃).

Spectroscopic Properties

Specific experimental spectra for **3-(2-Pyridyl)-L-alanine** are not widely published. The following data is based on characteristic values for its constituent functional groups (alanine and pyridine) and provides an expected spectral profile.

Table 2: Expected Spectroscopic Data

Technique	Expected Peaks / Signals
¹ H NMR (in D ₂ O)	δ ~7.0-8.5 ppm: 4H, multiplet (aromatic protons of the pyridine ring) δ ~4.0 ppm: 1H, triplet (α-proton) δ ~3.2 ppm: 2H, doublet (β-protons)
¹³ C NMR (in D ₂ O)	δ ~175 ppm: Carbonyl carbon (C=O) δ ~120-150 ppm: 5 carbons of the pyridine ring δ ~55 ppm: α-carbon δ ~38 ppm: β-carbon
FT-IR (KBr Pellet)	~3100-2500 cm ⁻¹ (broad): O-H stretch (carboxylic acid), N-H stretch (ammonium) ~1660-1590 cm ⁻¹ : N-H bend (primary amine) ~1600-1450 cm ⁻¹ : C=C and C=N stretching (pyridine ring) ~1550-1480 cm ⁻¹ : Asymmetric COO ⁻ stretch ~1410 cm ⁻¹ : Symmetric COO ⁻ stretch
Mass Spectrometry	[M+H] ⁺ : m/z 167.08

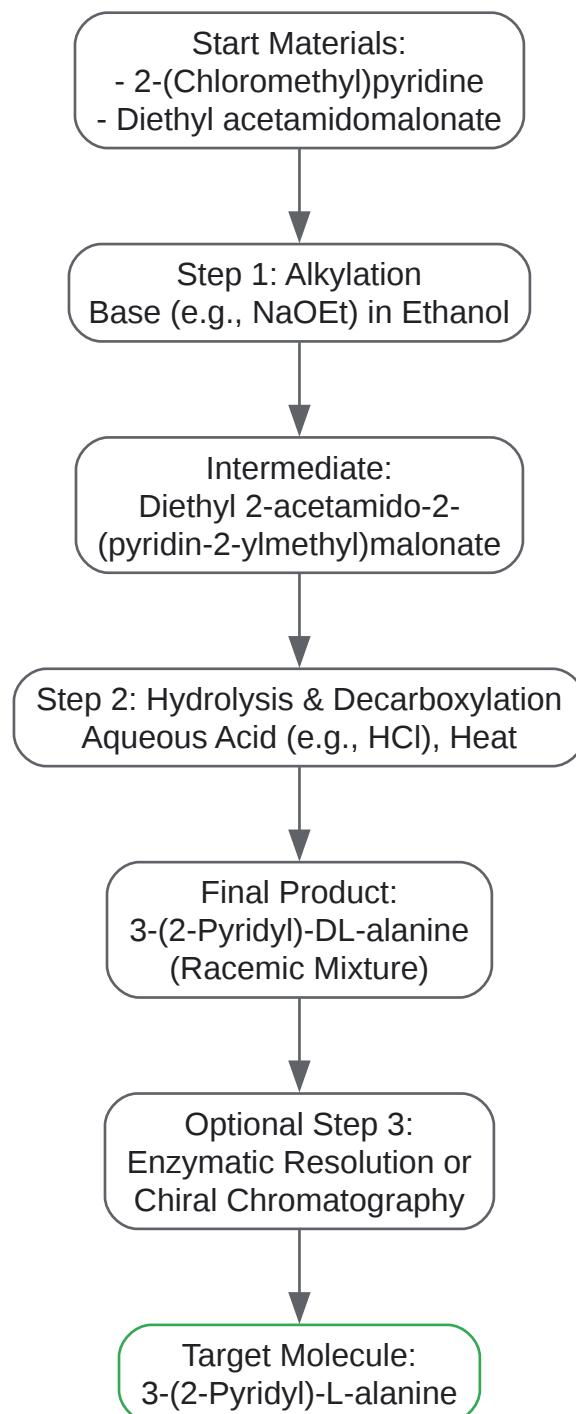
Rationale: ¹H and ¹³C NMR chemical shifts are predicted based on standard values for L-alanine and 2-substituted pyridines.^{[4][5][6][7]} FT-IR peaks are characteristic of amino acid zwitterions and aromatic nitrogen heterocycles.^[8]

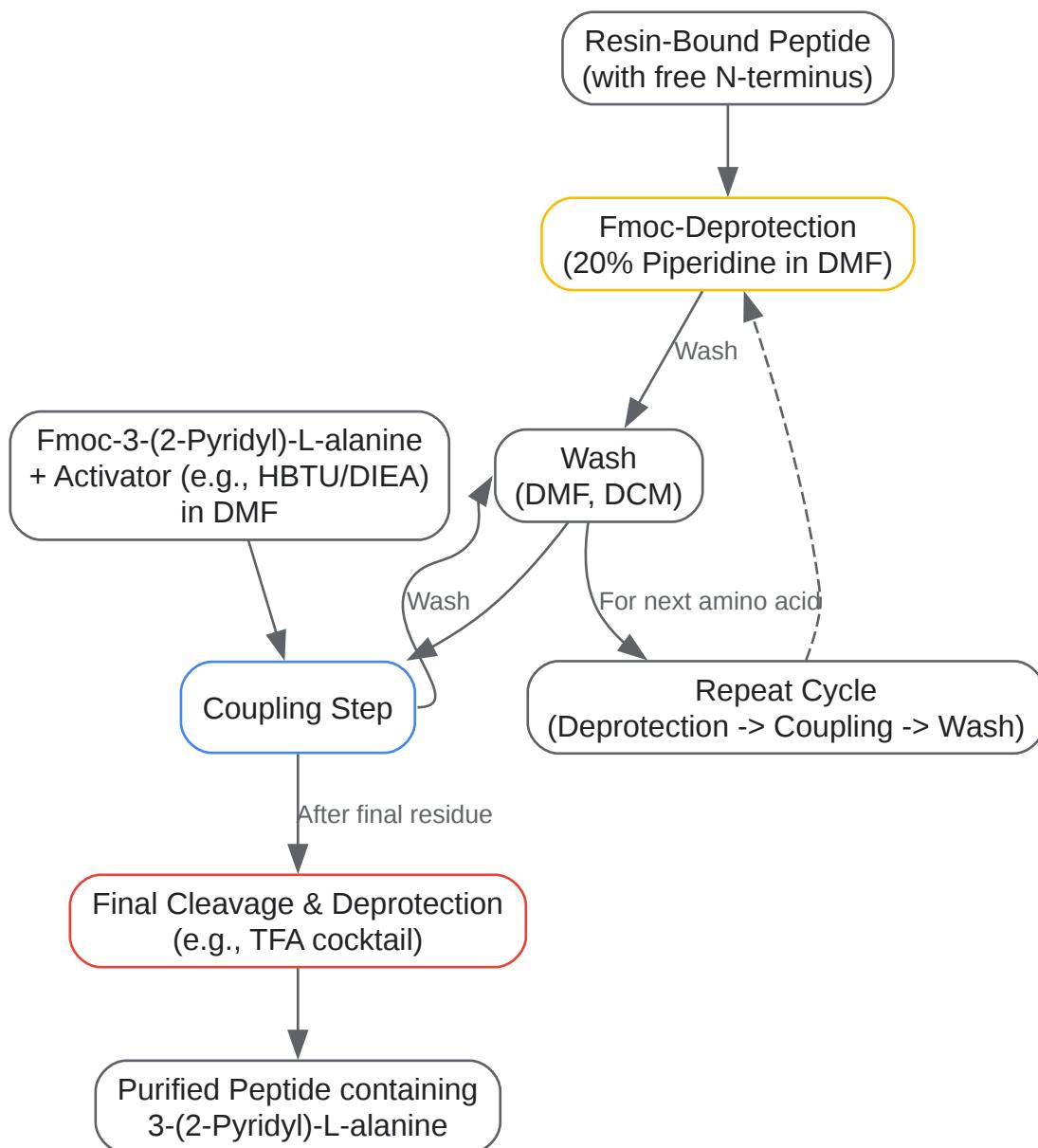
Experimental Protocols

Synthesis of 3-(2-Pyridyl)-DL-alanine (Malonic Ester Route)

A common method for synthesizing novel amino acids is the diethyl acetamidomalonate condensation. The following is a generalized protocol adapted for the synthesis of the racemic mixture of 3-(2-pyridyl)-alanine, which can subsequently be resolved to obtain the pure L-enantiomer.^[9]

Workflow Diagram: Synthesis of 3-(2-Pyridyl)-DL-alanine





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